4-(Pyridin-3-yl)thiazol-2-amine hydrobromide
CAS No.: 147311-08-8
Cat. No.: VC21257069
Molecular Formula: C8H8BrN3S
Molecular Weight: 258.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147311-08-8 |
---|---|
Molecular Formula | C8H8BrN3S |
Molecular Weight | 258.14 g/mol |
IUPAC Name | 4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide |
Standard InChI | InChI=1S/C8H7N3S.BrH/c9-8-11-7(5-12-8)6-2-1-3-10-4-6;/h1-5H,(H2,9,11);1H |
Standard InChI Key | UMYPBNJDNPUSRE-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C2=CSC(=N2)N.Br |
Canonical SMILES | C1=CC(=CN=C1)C2=CSC(=N2)N.Br |
Introduction
Chemical Identity and Structure
Basic Information
4-(Pyridin-3-yl)thiazol-2-amine hydrobromide is identified by CAS Registry Number 147311-08-8 . The compound consists of a thiazole ring with an amino group at the 2-position and a pyridin-3-yl substituent at the 4-position, accompanied by hydrobromide as the salt form . The parent compound (free base) is 4-(3-Pyridinyl)-2-thiazolamine (CID 154893) .
Structural Properties
The chemical structure features a 2-aminothiazole core connected to a pyridine ring at the 3-position. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions . The presence of the hydrobromide salt affects the compound's solubility and protonation state, which is critical for its physicochemical properties .
Physical and Chemical Properties
Fundamental Properties
The comprehensive physicochemical properties of 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide are summarized in Table 1.
Table 1. Physical and Chemical Properties of 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide
Property | Value |
---|---|
Molecular Formula | C₈H₈BrN₃S |
Molecular Weight | 258.14 g/mol |
Exact Mass | 256.96223 Da |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 1 |
Topological Polar Surface Area | 80 Ų |
Complexity | 153 |
Heavy Atom Count | 13 |
Formal Charge | 0 |
Covalently-Bonded Unit Count | 2 |
Data sourced from PubChem database
Structural Isomers and Related Compounds
A structural analog of this compound is 4-(Pyridin-4-yl)thiazol-2-amine, which differs in the position of the pyridine nitrogen atom . The positioning of the nitrogen in the pyridine ring can significantly influence the compound's electronic properties and potential binding interactions with biological targets .
Spectroscopic and Analytical Characterization
Crystallographic Analysis
Research on hydrobromide salts of similar N,4-diheteroaryl 2-aminothiazoles has examined their protonation sites and hydrogen bonding patterns in the solid state . These studies provide valuable insights into the three-dimensional structure and intermolecular interactions of 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide.
The protonation in hydrobromide salts of 2-aminothiazoles can occur at different nitrogen sites, including the thiazole nitrogen, the amino group, or the pyridine nitrogen. The preferred protonation site affects the compound's crystal packing, hydrogen bonding networks, and ultimately its physicochemical properties .
Biological Activity and Applications
Structure-Activity Relationships
Studies on related compounds have explored structure-activity relationships (SAR) by investigating various substitutions on the thiazole core . These investigations reveal that:
-
The nature of the substituent at the C-4 position (in this case, pyridin-3-yl) significantly affects binding to biological targets
-
The 2-amino group is often essential for biological activity
-
Salt forms (such as hydrobromide) can modulate solubility, bioavailability, and target interactions
Pharmaceutical Development Context
Role in Medicinal Chemistry
4-(Pyridin-3-yl)thiazol-2-amine hydrobromide and related aminothiazoles serve as valuable building blocks in medicinal chemistry . Their use extends to the development of:
-
Anti-tuberculosis agents
-
Potential antibacterial compounds
-
Other therapeutic agents with diverse targets
Optimization Strategies
Research has focused on optimizing 2-aminothiazole derivatives through various structural modifications :
Table 2. Common Optimization Strategies for 2-Aminothiazole Derivatives
Modification Strategy | Rationale | Examples |
---|---|---|
Varied C-4 substituents | Modulate target binding | Pyridyl, phenyl, and other heteroaryl groups |
C-2 amino group modification | Alter H-bonding capacity | Acylation, urea formation |
Salt form selection | Improve physicochemical properties | Hydrobromide, hydrochloride salts |
Thiazole core isosteres | Explore alternative scaffolds | Thiadiazoles, oxazoles |
These strategies have led to the development of compounds with improved potency, selectivity, and pharmacokinetic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume